molecular formula C18H16F3NOS B1325604 4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone CAS No. 898783-26-1

4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone

Cat. No.: B1325604
CAS No.: 898783-26-1
M. Wt: 351.4 g/mol
InChI Key: HDSQKBOXPXCETR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its role as a coupling reagent. It facilitates the formation of bonds between different molecular entities by activating specific functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be compared with other coupling reagents, such as:

    N,N’-Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used in aqueous coupling reactions.

    N-Hydroxysuccinimide (NHS): Often used in combination with EDC for amide bond formation.

The uniqueness of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone lies in its specific structure, which imparts unique reactivity and selectivity in certain synthetic applications.

Properties

IUPAC Name

[4-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSQKBOXPXCETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642943
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-26-1
Record name {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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